Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate is a chemical compound with the molecular formula C13H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features an ethoxy group attached to a phenyl ring, which is further connected to an amino group and an oxopropanoate moiety.
Preparation Methods
The synthesis of Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-ethoxyaniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate can be compared with similar compounds such as:
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
- Ethyl 3-amino-3-(4-nitrophenyl)propanoate These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
4270-39-7 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-11-7-5-10(6-8-11)14-12(15)9-13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
VNENVACTPGMCMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.